(3aS*,10aS*)-2-{[6-(methoxymethyl)pyridin-2-yl]carbonyl}-2,3,3a,4-tetrahydro-1H-[1]benzoxepino[3,4-c]pyrrole-10a(10H)-carboxylic acid
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Description
(3aS*,10aS*)-2-{[6-(methoxymethyl)pyridin-2-yl]carbonyl}-2,3,3a,4-tetrahydro-1H-[1]benzoxepino[3,4-c]pyrrole-10a(10H)-carboxylic acid is a useful research compound. Its molecular formula is C21H22N2O5 and its molecular weight is 382.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 382.15287181 g/mol and the complexity rating of the compound is 599. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Pharmacological Properties
Synthesis Techniques
A variety of synthesis techniques for related compounds have been explored, indicating a broad interest in developing efficient methods to create complex chemical structures with potential therapeutic benefits. For example, methods for synthesizing 5-aroyl-1,2-dihydro-3H-pyrrolo[1,2-a]pyrrole-1-carboxylic acids, which share structural motifs with the target compound, have been developed. These techniques focus on creating compounds with significant anti-inflammatory and analgesic activity, showcasing the potential pharmacological applications of such molecules (Muchowski et al., 1985).
Pharmacological Evaluation
The pharmacological evaluation of similar compounds, particularly those with analgesic and anti-inflammatory properties, indicates a significant interest in the therapeutic applications of these molecules. Extensive quantitative structure-activity relationship (QSAR) studies have been conducted to understand how structural features correlate with pharmacological activity. This research underscores the potential of compounds with complex structures, like the one , to serve as leads in drug development processes (Muchowski et al., 1985).
Chemical Properties and Reactions
Chemical Reactivity and Transformations
Studies on related compounds have also delved into their chemical reactivity, especially in the context of forming coordination polymers and undergoing specific reactions that are relevant to material science and medicinal chemistry. For instance, the synthesis of lanthanide-based coordination polymers using derivatives of benzoic acids showcases the versatility of these chemical structures in forming materials with novel properties (Sivakumar et al., 2011).
Crystal Engineering and Supramolecular Chemistry
The compound's structural complexity suggests potential applications in crystal engineering and supramolecular chemistry, where its ability to form specific molecular interactions could be utilized in designing new materials or drug delivery systems. Research in these areas often explores how molecular arrangements influence material properties, which could be relevant for the target compound given its intricate structure (Arora & Pedireddi, 2003).
Properties
IUPAC Name |
(3aS,10aS)-2-[6-(methoxymethyl)pyridine-2-carbonyl]-3,3a,4,10-tetrahydro-1H-[1]benzoxepino[3,4-c]pyrrole-10a-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N2O5/c1-27-12-16-6-4-7-17(22-16)19(24)23-10-15-11-28-18-8-3-2-5-14(18)9-21(15,13-23)20(25)26/h2-8,15H,9-13H2,1H3,(H,25,26)/t15-,21+/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FDKXZXWOKZZCLU-YCRPNKLZSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC1=NC(=CC=C1)C(=O)N2CC3COC4=CC=CC=C4CC3(C2)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COCC1=NC(=CC=C1)C(=O)N2C[C@H]3COC4=CC=CC=C4C[C@]3(C2)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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